![molecular formula C22H24NPS B6315072 N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine CAS No. 1883429-98-8](/img/structure/B6315072.png)
N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine, also known as DPPE-PTE, is an organophosphorus compound with a variety of applications in the field of scientific research. It is used in a variety of laboratory experiments, and has been studied extensively for its biochemical and physiological effects. DPPE-PTE is a versatile compound that has been used in a variety of scientific research applications, including drug delivery systems, catalytic reactions, and biocatalysis.
Applications De Recherche Scientifique
N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine has been used in a variety of scientific research applications. It has been used as a ligand in catalytic reactions, as a stabilizing agent for proteins, and as a targeting agent for drug delivery systems. It has also been used in biocatalysis, as a catalyst for the synthesis of peptides and peptide-like molecules.
Mécanisme D'action
The mechanism of action of N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine is not fully understood. However, it is believed to interact with proteins and other molecules in the cells, leading to changes in the biochemical and physiological processes of the cells. It is thought to bind to proteins and other molecules, leading to the activation or inhibition of certain biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine are not fully understood. However, it is believed to have a variety of effects on cellular processes, including the regulation of gene expression and the modulation of protein activity. It has also been shown to modulate the activity of enzymes, and to have an effect on the metabolism of carbohydrates and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Furthermore, it is a versatile compound that can be used in a variety of applications. However, its use in laboratory experiments is limited by its potential toxicity and its potential for causing adverse reactions.
Orientations Futures
There are a number of potential future directions for the use of N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine in scientific research. It could be used in the development of novel drug delivery systems, as well as in the development of new catalytic reactions. It could also be used in the development of new biocatalytic processes, as well as in the development of new peptide and peptide-like molecules. Furthermore, it could be used in the development of new methods for the study of biochemical and physiological processes.
Méthodes De Synthèse
N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine can be synthesized using a two-step reaction. The first step involves the reaction of diphenylphosphine with ethyl 2-bromo-2-phenylthioacetate in the presence of a base, such as potassium carbonate or sodium hydroxide. The second step involves the reaction of the resulting product with sodium borohydride to yield the desired compound.
Propriétés
IUPAC Name |
2-diphenylphosphanyl-N-(2-phenylsulfanylethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NPS/c1-4-10-20(11-5-1)24(21-12-6-2-7-13-21)18-16-23-17-19-25-22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKSHVDZFKRRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCNCCSC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24NPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

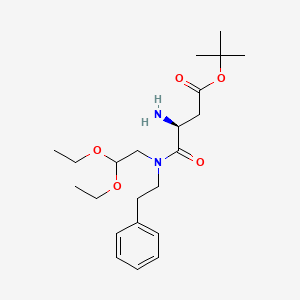
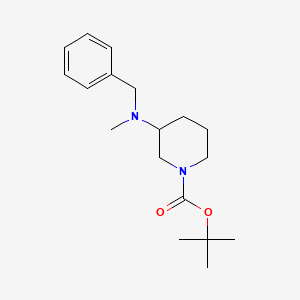
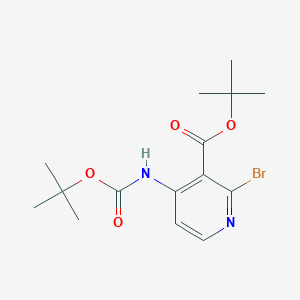
![2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride](/img/structure/B6315013.png)
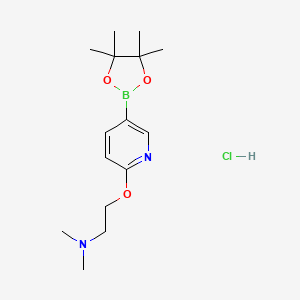
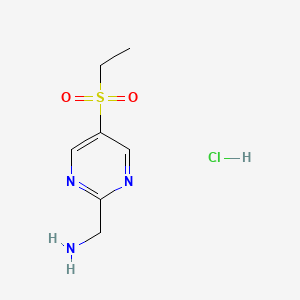
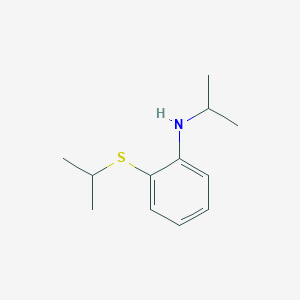


![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)


![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)